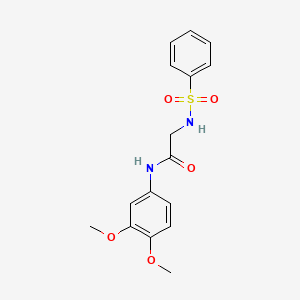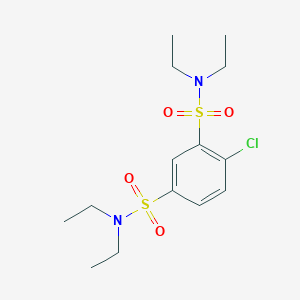![molecular formula C21H18N4O2S B3550730 4-methyl-3-(1-naphthylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3550730.png)
4-methyl-3-(1-naphthylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
Vue d'ensemble
Description
4-methyl-3-(1-naphthylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 4-methyl-3-(1-naphthylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole varies depending on its application. In medicine, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Additionally, it induces apoptosis in cancer cells by activating the caspase cascade.
In agriculture, this compound disrupts fungal cell wall synthesis by inhibiting the activity of chitin synthase. Furthermore, it disrupts the nervous system of insects by inhibiting the activity of acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects depending on its application. In medicine, it has been shown to reduce inflammation and induce apoptosis in cancer cells. In agriculture, it has been shown to inhibit fungal growth and disrupt the nervous system of insects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methyl-3-(1-naphthylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole in lab experiments include its high purity and efficacy in various applications. However, its limitations include its potential toxicity and the need for further research to determine its optimal dosage and application.
Orientations Futures
There are several future directions for research on 4-methyl-3-(1-naphthylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole. In medicine, further research is needed to determine its optimal dosage and application as an anti-inflammatory agent and antitumor agent. Additionally, research is needed to determine its potential use in treating other diseases.
In agriculture, further research is needed to determine its efficacy against other fungal and insect pathogens. Furthermore, research is needed to determine its potential use as a plant growth regulator.
In industry, further research is needed to determine its optimal application as a corrosion inhibitor and its potential use in other industrial applications.
Conclusion:
This compound is a chemical compound that has shown promising results in various scientific fields. Its potential applications in medicine, agriculture, and industry make it a valuable compound for further research. However, more research is needed to determine its optimal dosage and application, as well as its potential side effects.
Applications De Recherche Scientifique
4-methyl-3-(1-naphthylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antitumor activity, with studies indicating its ability to induce apoptosis in cancer cells.
In agriculture, this compound has been studied for its potential use as a fungicide, with research demonstrating its efficacy against various fungal pathogens. Furthermore, it has been shown to have insecticidal properties, with studies indicating its ability to disrupt the nervous system of insects.
In industry, this compound has been studied for its potential use as a corrosion inhibitor, with research demonstrating its ability to prevent the corrosion of metals.
Propriétés
IUPAC Name |
4-methyl-3-(naphthalen-1-ylmethyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-24-20(13-17-7-4-6-16-5-2-3-8-19(16)17)22-23-21(24)28-14-15-9-11-18(12-10-15)25(26)27/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIVUQQWPJAZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3550666.png)
![2,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3550673.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3550681.png)
![6-bromo-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3550695.png)
![N-{[5-({2-[(3-bromo-4-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3550705.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B3550710.png)
![2-({4-[(2-chlorophenoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3550714.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3550719.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3550728.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3550744.png)
![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B3550746.png)